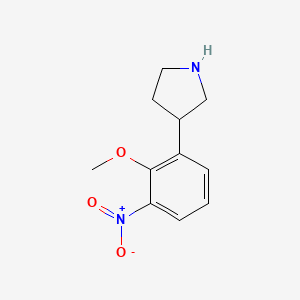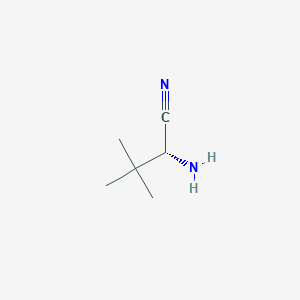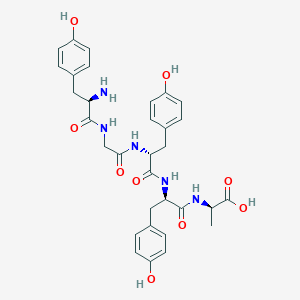
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine: is a synthetic peptide composed of four amino acids: D-tyrosine, glycine, D-tyrosine, D-tyrosine, and D-alanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
化学反応の分析
Types of Reactions: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic groups of D-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.
Major Products:
Oxidation: Quinone derivatives of D-tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.
Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.
作用機序
The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.
類似化合物との比較
D-Tyrosyl-D-alanine:
Glycyl-D-tyrosyl-D-tyrosyl: Another related peptide used in research on peptide synthesis and modification.
Uniqueness: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence and the presence of multiple D-tyrosine residues. This composition may confer distinct properties in terms of stability, binding affinity, and biological activity compared to other peptides.
特性
CAS番号 |
644997-26-2 |
|---|---|
分子式 |
C32H37N5O9 |
分子量 |
635.7 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1 |
InChIキー |
SZUMRMJSQDTHNC-KZLKLZAKSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
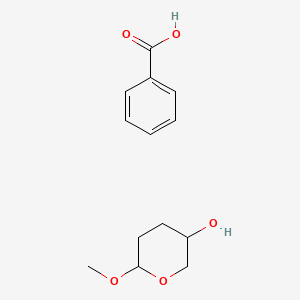
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
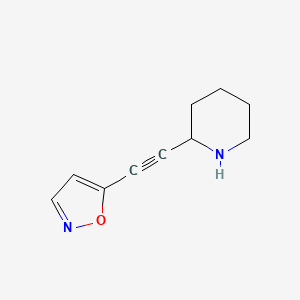
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
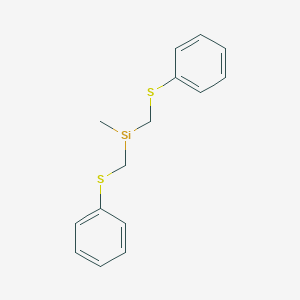
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
